2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is a compound that features a heterocyclic 1,2,4-oxadiazole ring, which is notable for its pharmacological properties. The oxadiazole moiety is known to contribute to the biological activity of various compounds, making it a subject of interest in medicinal chemistry. This compound's structure includes a butynol group, which may enhance its reactivity and potential applications in organic synthesis and medicinal chemistry.
The compound can be synthesized through various methods involving oxadiazole derivatives and alkyne chemistry. Its synthesis and characterization have been discussed in several scientific publications, emphasizing its potential as a bioactive molecule.
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is classified as an organic compound due to its carbon-based structure. Specifically, it falls under the category of heterocyclic compounds because of the presence of nitrogen atoms within the oxadiazole ring.
The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol can be achieved through several methods:
The synthesis often involves multiple steps including:
Optimizing reaction conditions such as temperature, solvent choice, and catalyst type is crucial for improving yields and selectivity.
The molecular formula for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is . The structural representation includes:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactivity often depends on the presence of electron-withdrawing or electron-donating groups in the molecule. The stability of intermediates formed during these reactions is also a critical factor influencing yield and product distribution.
The mechanism by which 2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol exerts its biological effects involves several pathways:
Studies have shown that compounds containing oxadiazole rings often exhibit significant bioactivity against various pathogens and may serve as lead compounds for drug development.
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize these properties accurately.
Scientific Uses
The compound has potential applications in several areas:
The 1,2,4-oxadiazole ring represents a five-membered heterocyclic system containing one oxygen atom and two nitrogen atoms in positions 1, 2, and 4. This arrangement creates a unique electronic distribution characterized by a dipole moment of approximately 3.5 Debye, contributing to significant hydrogen-bonding capacity and enhanced metabolic stability compared to traditional amide or ester functionalities [2] [4]. Medicinal chemists extensively exploit this heterocycle as a bioisosteric replacement for ester and amide groups, particularly in contexts where hydrolytic instability limits therapeutic utility [2] [9]. The 3,5-disubstituted pattern—where positions C-3 and C-5 serve as attachment points for diverse pharmacophores—enables precise modulation of electronic, steric, and lipophilic parameters critical for drug-target interactions [1] [7].
The scaffold's pharmacophoric versatility spans multiple therapeutic domains: neurology (AChE inhibitors for Alzheimer's disease), oncology (kinase inhibitors), infectious diseases (antibacterial agents), and inflammation (COX inhibitors) [2] [4] [7]. This broad applicability stems from the ring's capacity to participate in dipole-dipole interactions, hydrogen bonding (as both donor and acceptor), and π-stacking, allowing mimicry of peptide bonds while resisting enzymatic degradation [9]. The intrinsic stability is exemplified by natural products like quisqualic acid and phidianidines A/B, which incorporate 1,2,4-oxadiazole cores to achieve potent biological activities [2].
Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazole vs. Amide/Ester Bioisosteres
Property | 1,2,4-Oxadiazole | Amide | Ester |
---|---|---|---|
Dipole Moment (D) | ~3.5 | ~3.7 | ~1.8 |
Hydrolytic Stability | High | Low-Moderate | Low |
H-Bond Acceptor Sites | 3 | 1-2 | 1-2 |
logP Contribution | +0.5-1.0 | Variable | Variable |
Metabolic Resistance | Excellent | Poor-Moderate | Poor |
The therapeutic journey of 1,2,4-oxadiazoles began with the pioneering synthesis of the heterocycle by Tiemann and Krüger in 1884, though its pharmacological potential remained unexplored for nearly six decades [2]. The mid-20th century marked a turning point with the discovery of oxolamine in the 1950s, launched as a cough suppressant targeting airway sensory nerves. This breakthrough validated the scaffold's drug-like properties and safety profile in humans [2] [4]. The 1960s–1980s witnessed strategic diversification, exemplified by vasodilator butalamine (peripheral vascular disease), anxiolytic fasiplon (non-benzodiazepine GABA modulator), and gastrointestinal agent proxazole [2] [4].
The modern era (post-2000) leveraged structural biology and computational design to optimize target engagement. Noteworthy successes include:
This evolution underscores a shift from phenotypic screening to target-driven design, with 1,2,4-oxadiazoles increasingly deployed as protease-resistant linkers or pharmacophore cores in multifunctional ligands [7] [9].
Table 2: Milestone 1,2,4-Oxadiazole Therapeutics
Compound (Year) | Therapeutic Area | Primary Target/Mechanism | Clinical Impact |
---|---|---|---|
Oxolamine (1950s) | Respirology | Cough reflex suppression | First-in-class antitussive |
Prenoxdiazine | Respirology | Tachykinin receptor modulation | Antitussive with bronchodilatory effects |
Butalamine (1960s) | Cardiology | Vasodilation | Peripheral arterial disease management |
Fasiplon (1980s) | Neurology | GABA_A receptor partial agonist | Non-sedating anxiolytic |
Pleconaril (2000s) | Infectious Disease | Picornavirus capsid binder | Broad-spectrum enterovirus/rhinovirus inhibitor |
Ataluren (2010s) | Genetic Disorders | Nonsense mutation read-through | First therapy for nonsense mutation Duchenne MD |
Naldemedine (2010s) | Gastroenterology | Peripherally-restricted MOR antagonist | Opioid-induced constipation reversal |
Functionalization at the C-3 and C-5 positions of the 1,2,4-oxadiazole ring enables precise tuning of drug-like properties and target affinity. The electronic asymmetry between these positions dictates reactivity: C-5 is electron-deficient due to adjacent nitrogen (N-4), while C-3 is comparatively electron-rich, facilitating nucleophilic substitution at C-5 and electrophilic reactions at C-3 [1] [9]. This dichotomy allows orthogonal derivatization strategies:
The compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol exemplifies strategic C-3/C-5 engineering. The C-3 methyl group enhances metabolic stability by shielding the ring from oxidative enzymes, while the C-5 butynol moiety provides:
Synthetic innovations like room-temperature cyclizations (TBAF-catalyzed O-acylamidoxime dehydration) now enable incorporation of thermosensitive groups like terminal alkynes, previously incompatible with high-temperature methods [9]. This advance is critical for derivatives like 2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol, where traditional reflux conditions would degrade the alkyne functionality [9] [10].
Table 3: Synthetic Strategies for C-3/C-5 Functionalization of 1,2,4-Oxadiazoles
Strategy | Reagents/Conditions | C-3 Group | C-5 Group | Advantages |
---|---|---|---|---|
Classical Thermal | Amidoxime + Carboxylate, 100–140°C | Aryl, Alkyl | Aryl, Alkyl | Broad substrate scope |
TBAF-Catalyzed (RT) | O-Acylamidoxime + TBAF, THF, RT | Methyl, Aryl | Thermolabile groups (e.g., terminal alkyne) | Enables acid/heat-sensitive functionalities |
One-Pot in DMSO | Amidoxime + Carboxylic acid, K₂CO₃, DMSO, RT | Heteroaryl | Ester, Amide | No intermediate isolation; high yields |
Oxidative Cyclization | Nitrile + Hydroxylamine, I₂, DMF | Chloro, Bromo | Aryl | Direct from nitriles; halogen handles for Pd coupling |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: